4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine

Description

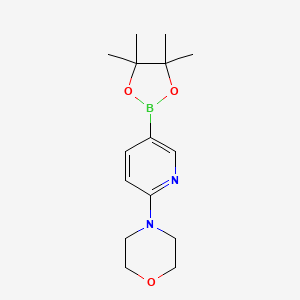

4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine (CAS: 485799-04-0) is a boronic ester-containing heterocyclic compound widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and advanced materials. Its molecular formula is C₁₅H₂₃BN₂O₃, with a molecular weight of 290.17 g/mol . The structure comprises a pyridine ring substituted at the 5-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group and a morpholine moiety at the 2-position. This configuration enhances stability and reactivity in palladium-catalyzed reactions, making it a critical intermediate in drug discovery pipelines .

Properties

IUPAC Name |

4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BN2O3/c1-14(2)15(3,4)21-16(20-14)12-5-6-13(17-11-12)18-7-9-19-10-8-18/h5-6,11H,7-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDLVKWIZHHWIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383637 | |

| Record name | 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485799-04-0 | |

| Record name | 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Step 1: Nucleophilic Substitution

- Reaction Scheme :

$$

\text{2-Bromo-5-chloropyridine} + \text{Morpholine} \xrightarrow{\text{K}2\text{CO}3/\text{DMF}} \text{2-Morpholino-5-bromopyridine}

$$ - Conditions :

- Temperature: 80–100°C

- Solvent: Dimethylformamide (DMF)

- Base: Potassium carbonate (K₂CO₃)

Step 2: Miyaura Borylation

- Reaction Scheme :

$$

\text{2-Morpholino-5-bromopyridine} + \text{Bis(pinacolato)diboron} \xrightarrow{\text{Pd(dppf)Cl}_2/\text{KOAc}} \text{4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine}

$$ - Conditions :

- Catalyst: Pd(dppf)Cl₂

- Base: Potassium acetate (KOAc)

- Solvent: Tetrahydrofuran (THF) or dimethoxyethane (DME)

- Temperature: 80–120°C

- Inert Atmosphere: Nitrogen or argon

Alternative Methods

Microwave-Assisted Synthesis

Microwave irradiation can be employed to accelerate reaction rates and improve yields:

- Conditions :

- Solvent: Methanol or dimethoxyethane

- Catalyst: Palladium-based

- Base: Cesium fluoride (CsF)

- Temperature: ~150°C

- Advantages:

- Reduced reaction times

- Enhanced product purity

One-Pot Synthesis

In certain cases, a one-pot approach can be utilized where all reagents are added sequentially without isolating intermediates:

- Steps :

- Combine halogenated pyridine, morpholine, and bis(pinacolato)diboron in a single reaction vessel.

- Employ palladium catalysis under inert conditions.

Data Table for Reaction Conditions

| Step | Reagents | Catalyst | Solvent | Base | Temperature | Atmosphere |

|---|---|---|---|---|---|---|

| Nucleophilic Substitution | Morpholine, halogenated pyridine | None | DMF | K₂CO₃ | 80–100°C | None |

| Miyaura Borylation | Bis(pinacolato)diboron | Pd(dppf)Cl₂ | THF/DME | KOAc | 80–120°C | Nitrogen |

| Microwave-Assisted | Morpholine, bis(pinacolato)diboron | Pd-based catalyst | Methanol/DME | CsF | ~150°C | Argon |

Notes on Optimization

- Catalyst Loading : Reducing palladium catalyst loading can minimize costs without significantly affecting yields.

- Solvent Choice : Polar aprotic solvents like DMF enhance solubility and reaction rates.

- Inert Atmosphere : Nitrogen or argon prevents oxidation of sensitive intermediates.

Chemical Reactions Analysis

Types of Reactions

4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine can undergo various chemical reactions, including:

Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate, used to deprotonate intermediates.

Solvents: Tetrahydrofuran (THF) and dichloromethane are commonly used.

Major Products

The major products formed from these reactions include biaryl compounds and other derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

Versatile Building Block : This compound serves as a crucial building block in organic synthesis. Its boron-containing structure allows for efficient cross-coupling reactions, facilitating the formation of complex organic molecules. Such reactions are pivotal in the development of new materials and pharmaceuticals.

Case Study : In a study focusing on the synthesis of advanced materials, researchers utilized this compound to create novel crystalline two-dimensional covalent organic frameworks (COFs). These frameworks exhibited significant photonic properties, demonstrating the compound's role in enhancing material functionality through tailored molecular design .

Pharmaceutical Development

Drug Discovery : The compound is increasingly used in the pharmaceutical industry for synthesizing intermediates that enhance drug efficacy. Its ability to participate in various coupling reactions accelerates the drug discovery process.

Case Study : A notable application involved the synthesis of potential therapeutic agents targeting tauopathies. The compound was used as a precursor in developing ligands that showed promising binding affinities in positron emission tomography (PET) imaging studies for neurodegenerative diseases .

Material Science

Advanced Materials : In material science, this compound is employed in the formulation of polymers with superior properties. Its incorporation into polymer matrices can improve electrical conductivity and mechanical strength.

Case Study : Research indicated that polymers developed using this compound exhibited enhanced thermal stability and electrical properties, making them suitable for applications in electronic devices and coatings .

Agricultural Chemistry

Agrochemical Formulation : The compound is also utilized in agricultural chemistry for developing more effective pesticides and herbicides. Its boron functionality can enhance the bioactivity of agrochemical formulations.

Case Study : Studies have shown that formulations incorporating this compound demonstrated increased efficacy against various pests compared to traditional formulations, highlighting its potential in sustainable agriculture practices .

Analytical Chemistry

Detection and Quantification : In analytical chemistry, this compound aids in improving detection methods for various substances. Its unique chemical properties enable more sensitive and selective analytical techniques.

Case Study : It has been successfully employed in methods aimed at detecting trace amounts of pollutants in environmental samples, showcasing its utility in quality control and regulatory compliance .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and drug delivery systems . The pyridine ring can engage in π-π interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridine vs. Pyrimidine Derivatives

The pyridine core distinguishes this compound from analogs like 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine (CAS: N/A, Molecular formula: C₁₄H₂₂BN₃O₃, MW: 291.16 g/mol). The pyrimidine variant exhibits reduced steric hindrance due to its smaller aromatic system, leading to higher yields (67–72%) in coupling reactions compared to pyridine-based derivatives (45–65%) . However, pyridine derivatives demonstrate superior solubility in polar aprotic solvents like DMF, enhancing their utility in homogeneous catalytic systems .

| Property | Pyridine Derivative | Pyrimidine Derivative |

|---|---|---|

| Molecular Weight (g/mol) | 290.17 | 291.16 |

| Aromatic System | Pyridine | Pyrimidine |

| Yield in Coupling Reactions | 45–65% | 67–72% |

| Solubility in DMF | High | Moderate |

Substituent Effects on Reactivity

- Methyl-Substituted Analog : 4-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine (CAS: N/A, MW: 304.20 g/mol) introduces a methyl group at the pyridine 3-position. This modification increases steric bulk, reducing reaction rates in cross-couplings but improving thermal stability (mp: 118–119°C vs. 105–108°C for the parent compound) .

- Thiazole Derivative : 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)morpholine (CAS: 1402172-49-9) replaces pyridine with thiazole, altering electronic properties. The sulfur atom lowers the LUMO energy, facilitating nucleophilic attacks in C–S bond-forming reactions .

Application-Specific Comparisons

- Pharmaceutical Synthesis : The target compound is pivotal in synthesizing CDK2 inhibitors (e.g., compound 29 in , % yield), whereas its thiazole analog is preferred for kinase-targeting agents due to enhanced binding affinity to ATP pockets .

- Material Science : Pyridine derivatives are employed in organic semiconductors, while phenyl-substituted analogs (e.g., 4-(3-methoxy-5-(dioxaborolan-2-yl)phenyl)morpholine ) exhibit red-shifted fluorescence, making them suitable for OLEDs .

Key Research Findings

- Reactivity in Cross-Couplings : The target compound achieves 62–67% yields in Pd-catalyzed couplings with aryl halides, outperforming bulkier analogs (e.g., cyclohexane-substituted derivatives, 22–41% yields) .

- Stability : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group prevents hydrolysis under aqueous conditions (pH 7–9), unlike pinacol boronate esters .

- Thermal Properties : Decomposition occurs above 250°C, comparable to analogs like 4-(4-methylphenyl)morpholine derivatives (mp: 252–285°C) .

Biological Activity

The compound 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine is a boron-containing heterocyclic compound that has garnered interest due to its potential biological activities. Its structure integrates a morpholine ring with a pyridine moiety and a boron-based functional group that may enhance its reactivity and biological interactions. This article reviews the existing literature on its biological activity, providing insights into its pharmacological potential and mechanisms of action.

- Chemical Formula : CHBNO

- Molecular Weight : 253.09 g/mol

- CAS Number : 128376-64-7

The biological activity of this compound can be attributed to several factors:

- Boron Chemistry : The presence of the boron atom allows for unique interactions with biological macromolecules, potentially influencing enzyme activity and receptor binding.

- Morpholine and Pyridine Rings : These structural components are known to participate in hydrogen bonding and π-stacking interactions, which can enhance binding affinity to target proteins.

Biological Activity Overview

Recent studies have highlighted various aspects of the biological activity of this compound:

Antitumor Activity

A study demonstrated that related boron compounds exhibit significant cytotoxic effects on cancer cell lines. The mechanism is thought to involve the inhibition of key signaling pathways involved in cell proliferation and survival .

Immune Modulation

Research indicates that compounds with similar structures can modulate immune responses by affecting the PD-1/PD-L1 interaction, a crucial pathway in cancer immunotherapy. In vitro assays showed that certain derivatives could rescue immune cell function in the presence of PD-L1 .

Antiviral Properties

Preliminary investigations suggest potential antiviral activity against influenza viruses. The compound's ability to inhibit viral replication was observed in mouse models, indicating a promising avenue for further research in antiviral drug development .

Case Study 1: Antitumor Efficacy

In a study examining the effects of boron-containing compounds on breast cancer cells (MDA-MB-231), it was found that these compounds inhibited cell proliferation with an IC value of approximately 0.126 μM. The compounds also demonstrated selective toxicity towards cancer cells compared to normal cells .

Case Study 2: Immune Response Modulation

Another investigation focused on the immune-modulatory effects of related compounds in mouse splenocytes. The results indicated that at concentrations as low as 100 nM, there was a significant rescue effect on immune cell viability when exposed to PD-L1 .

Data Tables

Q & A

Basic: What are the established synthetic routes for preparing this compound, and how can reaction yields be optimized?

Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions or nucleophilic substitutions involving boronate esters. For example, a similar morpholine-substituted boronate ester was synthesized via reductive amination using 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, achieving a 27% yield after column chromatography (hexanes/EtOAc + 0.25% Et₃N) . To optimize yields:

- Use anhydrous conditions and inert atmospheres to prevent boronate ester hydrolysis.

- Screen catalyst systems (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) for coupling efficiency.

- Monitor reaction progress via TLC or LCMS to avoid over-reaction or byproduct formation.

- Employ internal standards (e.g., mesitylene) for accurate NMR yield quantification .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

Key techniques include:

- ¹H NMR : Look for diagnostic signals such as the morpholine protons (δ 3.11–3.84 ppm) and Bpin methyl groups (δ ~1.20–1.30 ppm) .

- LCMS (ESI) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with boron-containing compounds .

- IR Spectroscopy : Identify B-O stretching vibrations (~1350 cm⁻¹) and morpholine C-O-C bonds (~1100 cm⁻¹).

- X-ray crystallography (if crystalline): Resolve structural ambiguities in sterically congested regions .

Advanced: How can researchers address contradictions in NMR or LCMS data during structural confirmation?

Answer:

Contradictions may arise from impurities, stereochemical variations, or dynamic effects. Strategies include:

- 2D NMR (COSY, HSQC) : Assign coupling patterns and verify connectivity between pyridine and morpholine moieties .

- Spiking experiments : Compare with authentic samples or derivatives (e.g., chloro-substituted analogs in ) to confirm retention times or shifts .

- DFT calculations : Predict NMR chemical shifts or optimize geometries to match experimental data .

- LCMS/MS fragmentation : Analyze fragment ions to distinguish regioisomers or decomposition products .

Advanced: What strategies improve low yields in Suzuki-Miyaura cross-coupling steps involving this boronate ester?

Answer:

Low yields often stem from steric hindrance or competing side reactions. Mitigation approaches:

- Microwave-assisted synthesis : Enhance reaction rates and reduce decomposition .

- Pre-activation of boronate esters : Use aryl halides with electron-withdrawing groups to accelerate transmetallation.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) or mixed systems (e.g., THF/H₂O) improve solubility .

- Ligand screening : Bulky ligands (e.g., SPhos) enhance catalytic activity for sterically hindered substrates .

Basic: What purification methods are effective for isolating this compound?

Answer:

- Column chromatography : Use hexanes/EtOAc (2:1 v/v) with 0.25% Et₃N to suppress silanol interactions and improve resolution .

- Recrystallization : Solvent pairs like CHCl₃/hexanes yield high-purity crystals (e.g., mp 118–119°C for analogs in ).

- Preparative HPLC : For polar byproducts, employ C18 columns with acetonitrile/water gradients .

Advanced: How can computational methods resolve ambiguities in stereochemistry or electronic properties?

Answer:

- Molecular docking : Predict binding conformations in drug-discovery contexts (e.g., morpholine as a pharmacophore) .

- Hirshfeld surface analysis : Map intermolecular interactions in crystal structures to explain packing motifs .

- TDDFT calculations : Simulate UV-Vis spectra to correlate with experimental λmax values for electronic transitions .

Basic: What are the recommended storage conditions for this compound?

Answer:

- Store in dry, sealed containers under inert gas (Ar/N₂) at –20°C to prevent boronate ester hydrolysis .

- Avoid prolonged exposure to moisture or acidic/basic conditions, which degrade the dioxaborolane ring .

Advanced: How can researchers validate synthetic intermediates using isotopic labeling or derivatization?

Answer:

- Deuterium exchange : Introduce D₂O during workup to confirm labile protons (e.g., NH in morpholine) via ¹H NMR .

- Boronate ester cleavage : Hydrolyze with H₂O₂/NaOH and characterize the resulting boronic acid via IR or MS .

- Derivatization with fluorophores : Attach pyrene or dansyl tags for trace analysis in complex mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.